3-Amino-4-chloro-2-fluorobenzoic acid
Description
Structural Elucidation of 3-Amino-4-chloro-2-fluorobenzoic Acid
Molecular Formula and Constitutional Isomerism
The molecular formula $$ \text{C}7\text{H}5\text{ClFNO}_2 $$ unambiguously defines the compound’s composition. Constitutional isomerism is possible due to variations in substituent positions. For instance:
- 4-Amino-3-chloro-2-fluorobenzoic acid (CAS 194804-88-1) and 4-Amino-2-chloro-3-fluorobenzoic acid (CAS 1124214-25-0) represent positional isomers where chloro and fluoro groups occupy different positions on the aromatic ring. These isomers exhibit distinct physicochemical properties, as evidenced by variations in melting points and spectral profiles.
The IUPAC name of the target compound, This compound , reflects the priority order of functional groups (carboxylic acid > halogens > amino group) in nomenclature.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton ($$ ^1\text{H} $$) and carbon ($$ ^{13}\text{C} $$) NMR spectra provide critical insights into the compound’s electronic environment:
- $$ ^1\text{H} $$ NMR : The aromatic region typically displays three distinct protons. For analogous compounds, such as 3-chloro-4-fluoro-6-nitrobenzoic acid, doublets appear at δ 7.57 ($$ J = 6.8 \, \text{Hz} $$) and δ 7.87 ($$ J = 8.0 \, \text{Hz} $$). In this compound, the amino group ($$ \text{NH}_2 $$) would produce a broad singlet near δ 5.5–6.0, while the carboxylic acid proton ($$ \text{OH} $$) may appear as a broad peak around δ 12–13.
- $$ ^{13}\text{C} $$ NMR : Key signals include the carbonyl carbon ($$ \text{C=O} $$) near δ 170–175, aromatic carbons adjacent to electronegative substituents (δ 110–160), and the carboxylic acid carbon (δ 165–170).
Infrared (IR) Vibrational Fingerprinting
IR spectroscopy reveals functional group vibrations:
- O–H Stretch : A broad band at 2500–3000 cm$$ ^{-1} $$ for the carboxylic acid group.
- N–H Stretch : Medium-intensity peaks at 3300–3500 cm$$ ^{-1} $$ for the primary amine.
- C=O Stretch : A strong absorption at 1680–1710 cm$$ ^{-1} $$.
- C–F and C–Cl Stretches : Peaks at 1000–1300 cm$$ ^{-1} $$, characteristic of halogenated aromatics.
Crystallographic Studies
Single-Crystal X-ray Diffraction Analysis
While direct X-ray data for this compound are unavailable, analogous compounds exhibit monoclinic or orthorhombic crystal systems. For example, 3-chloro-4-fluoro-6-nitrobenzoic acid crystallizes with a melting point of 156–157°C and a density of ~1.6 g/cm$$ ^3 $$. Hydrogen-bonding interactions between carboxylic acid dimers and halogen atoms likely stabilize the lattice.
Hydrogen-Bonding Networks and Packing Motifs
The carboxylic acid group forms strong O–H···O hydrogen bonds (2.6–2.8 Å), creating cyclic dimers. Additional weak interactions, such as N–H···Cl and C–H···F, may contribute to layered packing motifs.
Computational Molecular Modeling
Density Functional Theory (DFT) Optimizations
DFT calculations at the B3LYP/6-31G(d) level predict a planar aromatic ring with bond lengths and angles consistent with substituted benzoic acids. The amino group adopts a slight pyramidal geometry due to lone pair repulsion.
Electron Density Distribution Maps
Laplacian plots highlight electron-rich regions near the fluorine atom ($$ \nabla^2 \rho < 0 $$) and electron depletion at the chlorine site ($$ \nabla^2 \rho > 0 $$), reflecting differences in electronegativity.
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
3-amino-4-chloro-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
HCHVIVKKEVGNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Amino-3-chlorobenzoic Acid (CAS: 2486-71-7)
- Substituents: Amino (position 4), chloro (position 3).
- Molecular Weight : 171.57 g/mol .
- Melting Point: Not explicitly reported, but structurally similar 4-amino-2-chlorobenzoic acid melts at 210–215°C , while 2-amino-4-chlorobenzoic acid melts at 231–235°C .
- Key Differences : The absence of a fluorine atom reduces electronegativity and polarizability compared to the target compound.
3-Amino-4-fluorobenzoic Acid (CAS: 2365-85-7)
Halogenation Variants
2-Amino-4-chloro-5-fluorobenzoic Acid (CAS: 1022961-12-1)
3-Chloro-4-fluoro-2-methylbenzoic Acid
- Substituents : Chloro (position 3), fluoro (position 4), methyl (position 2).
- Computational Data : Calculated energy (RM062X) = -844.47411726 a.u. .
Functionalized Derivatives
Methyl 3-Amino-4-chlorobenzoate
3-Amino-4-chlorobenzonitrile
- Substituents: Cyano (-CN) group replaces carboxylic acid.
- Key Differences : The nitrile group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Physicochemical and Functional Comparisons
Melting Points and Stability
Trends : Chlorine and fluorine substituents generally increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding).
Q & A
Q. What are the optimal synthetic routes for 3-amino-4-chloro-2-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?
A common method involves hydrolysis of a methyl ester precursor under basic conditions (e.g., NaOH in THF/MeOH/H₂O) followed by acidification with HCl, yielding 92% purity . Key parameters include reaction time (16 hours for hydrolysis) and stoichiometric control of base/acid. Optimization may involve adjusting solvent ratios (THF:MeOH) to enhance solubility or employing alternative catalysts.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and chlorine positions on the aromatic ring).
- Mass spectrometry (EI-MS) : For molecular ion verification and fragmentation pattern analysis (e.g., [M+H]+ at m/z 190.57) .
- HPLC : To assess purity (>95% by HPLC analysis) .
Q. How should researchers safely handle and store this compound in the laboratory?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in a cool, dry environment (<25°C) away from oxidizing agents.
- Dispose of waste via approved chemical disposal protocols, as halogenated aromatic compounds may pose environmental risks .
Advanced Research Questions
Q. How do substitution patterns (e.g., fluorine at position 2, amino at position 3) influence the compound’s pharmacological or material properties?
- Pharmacological impact : Fluorine’s electron-withdrawing effect enhances metabolic stability and bioavailability. The amino group at position 3 may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in structurally similar compounds like 2-amino-4-(trifluoromethyl)benzoic acid .
- Material science : Fluorine improves thermal stability and hydrophobicity, making derivatives potential candidates for specialized coatings .
Q. What challenges arise in resolving crystallographic data for this compound, and which software tools are recommended?
- Challenges : Disorder in halogen or amino groups due to small molecular size; twinning in crystals.
- Tools : Use SHELXL for refinement (robust for small molecules) and ORTEP-3 for graphical representation of thermal ellipsoids .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
Synthesize analogs with variations in halogen positions (e.g., 4-fluoro vs. 2-fluoro).
Test biological activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ values) or steric parameters.
Use computational tools (DFT, molecular docking) to predict binding affinities .
Q. What strategies mitigate side reactions during functionalization of the amino group (e.g., acylation or sulfonation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
